molecular formula C15H15N B142631 1-Phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 22990-19-8

1-Phenyl-1,2,3,4-tetrahydroisoquinoline

Numéro de catalogue: B142631
Numéro CAS: 22990-19-8
Poids moléculaire: 209.29 g/mol
Clé InChI: PRTRSEDVLBBFJZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Phenyl-1,2,3,4-tetrahydroisoquinoline is a Solifenacin intermediate. This compound had been detected in parkinsonian human brain. This compound maybe a candidate for endogenous MPTP-like neurotoxin since it is a structural analogue of MPTP which produces parkinsonism in humans.

Applications De Recherche Scientifique

Chemical Synthesis and Optimization

1-Phenyl-1,2,3,4-tetrahydroisoquinoline plays a crucial role in the synthesis of pharmaceutical compounds. For instance, it serves as a key intermediate in the preparation of solifenacin, a drug used for urinary antispasmodics. A study by Bolchi et al. (2013) demonstrates a novel one-pot racemization process for this compound, highlighting its industrial utility in recycling the waste R enantiomer during large-scale production (Bolchi et al., 2013).

Molecular Modeling and Drug Design

The compound has been studied extensively in molecular modeling. Charifson et al. (1989) conducted conformational analysis of this compound derivatives, providing insights into their interactions as D1 dopamine receptor ligands. This research contributes to understanding the structural basis for drug-receptor interactions (Charifson et al., 1989).

Crystal Engineering and Molecular Interactions

In the field of crystal engineering, the compound's derivatives have been analyzed to understand weak interactions in molecular structures. A study by Choudhury et al. (2003) on derivatives of this compound emphasizes the influence of organic fluorine in crystal packing, contributing to the knowledge of molecular conformations and interactions (Choudhury et al., 2003).

Neuroscience and Neurological Disorders

Research by Niwa et al. (1987) discovered the presence of this compound in human brains, both in normal and parkinsonian conditions. This finding is significant for understanding the potential endogenous neurotoxins that may induce Parkinson's disease (Niwa et al., 1987).

Anticancer Research

The compound has also been investigated for its potential in anticancer applications. Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinoline derivatives, evaluating their cytotoxicity on breast cancer cell lines. This research contributes to the search for novel anticancer drugs (Redda et al., 2010).

Chiral Separation Techniques

The compound's enantiomers have been separated using polysaccharide-based chiral stationary phases, as studied by Kažoka et al. (2011). Such research is crucial for the development of enantioselective analytical methods in pharmaceutical sciences (Kažoka et al., 2011).

Biochemical Studies

Suzuki et al. (1989) explored the inhibitory effects of 1,2,3,4-tetrahydroisoquinoline on brain electron transport systems. This research provides insights into the biochemical properties of the compound and its potential impact on cellular processes (Suzuki et al., 1989).

Pharmacology and Toxicology

Azamatov et al. (2023) evaluated the local anesthetic activity, acute toxicity, and structure–toxicity relationships of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines. This study is crucial for assessing the therapeutic potential and safety of these derivatives (Azamatov et al., 2023).

Mécanisme D'action

Target of Action

1-Phenyl-1,2,3,4-tetrahydroisoquinoline (PTIQ) is a synthetic compound that has been used as a lead compound for the development of drugs with dopamine β-hydroxylase inhibitory activity . This suggests that the primary target of PTIQ is the dopamine β-hydroxylase enzyme, which plays a crucial role in the biosynthesis of the neurotransmitter norepinephrine from dopamine.

Mode of Action

It is known to inhibit the activity of dopamine β-hydroxylase, thereby reducing the conversion of dopamine to norepinephrine . This can lead to an increase in dopamine levels and a decrease in norepinephrine levels in the brain, which can have various effects on mood, cognition, and other neurological functions.

Biochemical Pathways

PTIQ affects the catecholamine biosynthesis pathway by inhibiting the enzyme dopamine β-hydroxylase . This enzyme is responsible for the conversion of dopamine to norepinephrine, a key step in the biosynthesis of norepinephrine. By inhibiting this enzyme, PTIQ can alter the levels of these neurotransmitters in the brain, potentially affecting various neurological processes.

Pharmacokinetics

It is known that ptiq is a solid compound , suggesting that it may be administered orally

Result of Action

The inhibition of dopamine β-hydroxylase by PTIQ can lead to an increase in dopamine levels and a decrease in norepinephrine levels in the brain . This can have various effects on mood, cognition, and other neurological functions.

Action Environment

The action of PTIQ may be influenced by various environmental factors. For example, the efficacy and stability of PTIQ could potentially be affected by factors such as temperature, light, and pH Additionally, the presence of other substances in the body, such as other drugs or metabolites, could potentially interact with PTIQ and affect its action

Safety and Hazards

When handling 1-Phenyl-1,2,3,4-tetrahydroisoquinoline, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure. Special instructions should be obtained before use, and appropriate exhaust ventilation should be provided at places where dust is formed .

Orientations Futures

The 1,2,3,4-tetrahydroisoquinoline scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel analogs with potent biological activity . These compounds may prove to be promising candidates for various infectious diseases, such as malaria, tuberculosis, HIV-infection, HSV-infection, leishmaniasis, etc. They can also be developed as a novel class of drugs for various therapeutic activities with unique mechanisms of action .

Propriétés

IUPAC Name

1-phenyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTRSEDVLBBFJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22990-19-8
Record name 1,2,3,4-Tetrahydro-1-phenylisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022990198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22990-19-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338399
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
1-Phenyl-1,2,3,4-tetrahydroisoquinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.